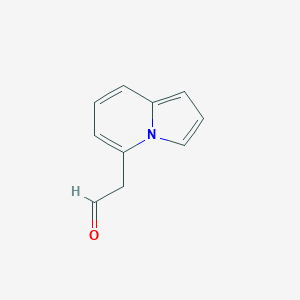
Ethyl(R)-2-amino-2-(3-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl®-2-amino-2-(3-fluorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-2-amino-2-(3-fluorophenyl)acetate typically involves the reaction of ethyl bromoacetate with ®-2-amino-2-(3-fluorophenyl)acetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Ethyl®-2-amino-2-(3-fluorophenyl)acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl®-2-amino-2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl®-2-amino-2-(3-fluorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl®-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl 2-[(3-fluorophenyl)amino]acetate
Uniqueness
Ethyl®-2-amino-2-(3-fluorophenyl)acetate is unique due to its specific stereochemistry (R-configuration) and the presence of both an amino group and a fluorophenyl group. This combination of features makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3/t9-/m1/s1 |
Clave InChI |
DDKWUBPHZZSQHW-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C1=CC(=CC=C1)F)N |
SMILES canónico |
CCOC(=O)C(C1=CC(=CC=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)

![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)


![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)

![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)




